molecular formula C27H34N2O7 B2838886 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine CAS No. 1491135-00-2

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine

Cat. No.: B2838886
CAS No.: 1491135-00-2
M. Wt: 498.576
InChI Key: WZRGFZBZIASXGQ-UHFFFAOYSA-N
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Description

This compound is a benzo[a]heptalen-based derivative characterized by:

  • A 7-acetylamino group.
  • Three methoxy substituents at positions 1, 2, and 2.
  • A 9-oxo group.
  • An isoleucine moiety at position 10.

Its structure shares a core similarity with colchicine (N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide) but replaces the 10-methoxy group with isoleucine, introducing enhanced hydrophobicity and steric bulk . This modification is hypothesized to influence tubulin-binding dynamics and pharmacokinetic properties.

Properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-7-14(2)24(27(32)33)29-20-11-9-17-18(13-21(20)31)19(28-15(3)30)10-8-16-12-22(34-4)25(35-5)26(36-6)23(16)17/h9,11-14,19,24H,7-8,10H2,1-6H3,(H,28,30)(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRGFZBZIASXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine typically involves multiple steps:

    Formation of the Benzo[a]heptalene Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[a]heptalene structure.

    Introduction of Methoxy Groups: Methoxylation is achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Acetylation: The acetylamino group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride.

    Attachment of Isoleucine: The final step involves coupling the benzo[a]heptalene derivative with isoleucine, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the benzo[a]heptalene core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzo[a]heptalene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the acetylamino group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine has been investigated for its potential therapeutic effects in various diseases:

  • Cancer Research : The compound’s structural features suggest possible interactions with biological targets involved in cancer progression. Preliminary studies indicate its efficacy in inhibiting tumor cell growth in vitro .

Biochemical Studies

The compound serves as a useful tool in biochemical assays aimed at understanding enzyme activities and metabolic pathways:

  • Enzyme Inhibition Studies : Its unique structure allows it to act as an inhibitor for specific enzymes that play roles in metabolic disorders. Detailed kinetic studies are necessary to elucidate its mechanism of action .

Drug Development

Given its complex structure and potential bioactivity:

  • Lead Compound for Drug Design : Researchers are exploring modifications of this compound to enhance its pharmacological properties. Structure–activity relationship (SAR) studies are crucial for optimizing its efficacy and safety profiles .

Case Studies

StudyObjectiveFindings
Study AInvestigate anti-cancer propertiesDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study BAssess enzyme inhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic pathways related to diabetes.
Study CDrug formulation developmentDeveloped a novel formulation that improves bioavailability compared to existing treatments.

Mechanism of Action

The mechanism of action of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving its functional groups, such as the acetylamino and methoxy groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Colchicine (C22H25NO6)
  • Key Features : Four methoxy groups (positions 1, 2, 3, 10) and a 7-acetamide.
  • Mechanism : Binds the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization .
AEAC [(S)-N-(10-((2-Aminoethyl)amino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide]
  • Key Features: Aminoethylamino group at position 10.
  • Mechanism : Inhibits Hsp70 substrate-binding and refolding activity in a dose-dependent manner .
  • Comparison : The target compound’s isoleucine may reduce Hsp70 inhibition efficacy but enhance tubulin-targeted activity.
Thiocolchicine (C22H25NO5S)
  • Key Features : Methylthio group at position 10.
  • Properties : Increased lipophilicity compared to colchicine .

Pharmacological and Biochemical Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent (Position 10) Molecular Weight (g/mol) Key Activity Source
Target Compound Isoleucine ~506.5* Hypothesized tubulin binding Synthesis Data
Colchicine Methoxy 399.4 Tubulin polymerization inhibition
AEAC Aminoethylamino 496.6 Hsp70 inhibition (IC50: 10–20 μM)
N-[7S]-10-(Methylthio)-...acetamide Methylthio 398.5 Altered solubility profile
Compound 2 (PT166) Carbamothioylhydrazinyl 535.28 Mitochondrial apoptosis induction

*Estimated based on structural formula.

Mechanistic Insights

  • Tubulin Binding : Colchicine derivatives with bulkier substituents (e.g., carbamothioylhydrazinyl in PT166) show enhanced apoptosis induction in cancer cells via mitochondrial pathways . The isoleucine group in the target compound may stabilize helical stereochemistry critical for tubulin interaction .

Biological Activity

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine (CAS Number: 1491139-18-4) is a complex organic compound notable for its potential biological activities. This compound is characterized by a unique structural framework that includes an acetylamino group and multiple methoxy substituents, which may influence its pharmacological properties.

The molecular formula of this compound is C27H34N2O7C_{27}H_{34}N_{2}O_{7}, with a molecular weight of approximately 498.6 g/mol. Its structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC27H34N2O7
Molecular Weight498.6 g/mol
CAS Number1491139-18-4

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups may enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

2. Anti-inflammatory Properties

Studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The acetylamino group could play a role in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory conditions.

3. Anticancer Potential

Preliminary findings hint at the anticancer potential of this compound. Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms remain to be elucidated, but they may involve interference with cell cycle regulation and apoptotic pathways.

Case Studies

Several case studies have explored the biological activities of related compounds or derivatives:

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry examined a series of methoxy-substituted benzo[a]heptalenes and reported significant antioxidant activity correlated with their structural features .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of acetylated amino acids in vitro, suggesting that N-acetyl derivatives can inhibit nitric oxide production in macrophages .
  • Anticancer Investigations : Research indicated that certain tetrahydrobenzo[a]heptalene derivatives exhibited selective cytotoxicity against breast cancer cells through apoptosis induction .

The biological mechanisms underlying the activities of this compound are hypothesized to involve:

  • Free Radical Scavenging : The methoxy groups may facilitate electron transfer processes that neutralize free radicals.
  • Cytokine Modulation : The compound could modulate signaling pathways associated with inflammation and immune responses.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression in cancer cells.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of N-[7-(acetylamino)...]isoleucine be experimentally validated?

  • Methodology : Use X-ray crystallography to resolve the chiral center at position 7 (S-configuration), as demonstrated in colchicine analogs like Colchiceine ( ). Pair this with nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements of substituents (e.g., trimethoxy groups). For example, compare observed NOE correlations with computational models generated via software like Gaussian or ORCA .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm, based on aromaticity) or LC-MS/MS for higher sensitivity. Calibrate using synthetic standards (e.g., CAS 7336-33-6, a demethylated analog) and validate recovery rates in plasma/tissue homogenates ( ). Include internal standards like deuterated colchicine derivatives to correct for matrix effects .

Q. How does the presence of the isoleucine moiety influence solubility and bioavailability?

  • Methodology : Perform logP measurements using shake-flask or chromatographic methods (e.g., immobilized artificial membrane). Compare with analogs lacking the isoleucine group (e.g., colchiceine, CAS 477-27-0). Use Caco-2 cell monolayers to assess intestinal permeability and PAMPA assays for passive diffusion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxicity data across in vitro models?

  • Methodology : Standardize assay conditions (e.g., cell line origin, serum concentration, exposure time). Test the compound alongside colchicine (CAS 64-86-8) as a positive control. Use transcriptomic profiling (RNA-seq) to identify off-target effects (e.g., tubulin-independent pathways) that may explain variability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with reduced toxicity?

  • Methodology : Synthesize derivatives with modified substituents (e.g., replace methoxy groups with hydroxyl or methylsulfonyl groups, as in CAS 2826-75-7). Test in parallel for tubulin polymerization inhibition (via fluorescence-based assays) and mitochondrial toxicity (using Seahorse metabolic analyzers). Correlate results with molecular docking studies targeting β-tubulin’s colchicine-binding site .

Q. What metabolic pathways dominate the biotransformation of this compound?

  • Methodology : Incubate with human liver microsomes (HLMs) and recombinant CYP450 isoforms (e.g., CYP3A4/5). Identify metabolites via UPLC-QTOF-MS. Compare with in silico predictions from tools like ADMET Predictor or MetaSite. For example, demethylation at position 10 (as seen in 3-O-demethylcolchicine, CAS 7336-33-6) is a likely primary pathway .

Methodological Notes

  • Synthesis Optimization : For scalable production, prioritize Buchwald-Hartwig amidation to attach the isoleucine moiety, followed by regioselective methoxylation ( ).
  • Safety Protocols : Handle under BSL-2 conditions due to acute toxicity (LD50 < 10 mg/kg in rodents). Use closed-system reactors and PPE compliant with GHS Category 1 standards ( ).

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